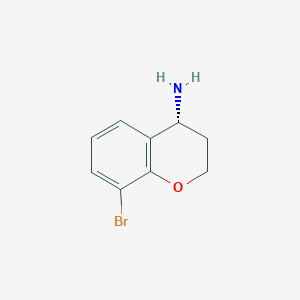
(R)-8-Bromochroman-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
-(R)-8-Bromochroman-4-amine (R-8-BCA) is a chiral brominated amine that has recently been the subject of much research in the scientific community. It has been studied for a variety of applications, including its use as a chiral building block for synthesis and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (R)-8-Bromochroman-4-amine is not fully understood. However, it is believed that the brominated amine moiety of the molecule binds to proteins and other molecules, altering their properties and activity. Additionally, it is thought that the chiral nature of the molecule may play a role in its activity, as it can interact with proteins and other molecules in a stereoselective manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of enzymes involved in signal transduction pathways, as well as modulate the activity of receptors. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-8-Bromochroman-4-amine has several advantages for lab experiments. It is highly soluble in a variety of solvents, has a low melting point, and is relatively stable. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to its use in lab experiments. It is not always easy to obtain a high purity product, and it can be difficult to obtain a consistent product.
Direcciones Futuras
Given the potential of (R)-8-Bromochroman-4-amine as a therapeutic agent, there are a number of potential future directions for research. These include further studies into its mechanism of action, its potential to modulate the activity of enzymes and receptors, and its ability to interact with proteins and other molecules. Additionally, further studies into its potential therapeutic applications, such as its potential to treat cancer, diabetes, and Alzheimer’s disease, are warranted. Additionally, further studies into its potential as a chiral building block for the synthesis of a variety of compounds and its potential to interact with proteins and other molecules in a stereoselective manner are warranted.
Métodos De Síntesis
(R)-8-Bromochroman-4-amine can be synthesized using a variety of methods, including the reaction of an aldehyde with bromochroman-4-amine. The most common method involves the reaction of aldehyde with bromochroman-4-amine in the presence of a catalytic amount of a strong base such as potassium tert-butoxide (KtBuO). The reaction is typically carried out in an inert atmosphere such as nitrogen or argon. The reaction is typically complete in one hour and yields a product that is >99% pure.
Aplicaciones Científicas De Investigación
(R)-8-Bromochroman-4-amine has been studied for a variety of scientific research applications. It has been used as a chiral building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been studied as a potential therapeutic agent for the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. Additionally, it has been studied for its potential to modulate the activity of enzymes and receptors, as well as its ability to interact with proteins and other molecules.
Propiedades
IUPAC Name |
(4R)-8-bromo-3,4-dihydro-2H-chromen-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFUBLNCTFQBSK-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

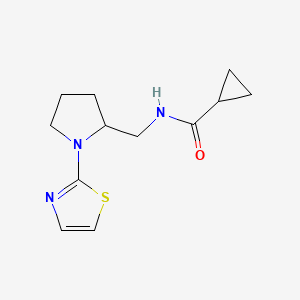
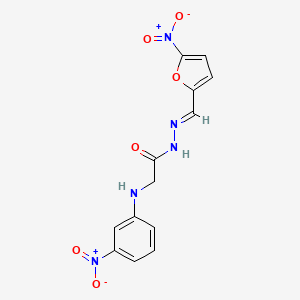
![1-[[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-[4-(trifluoromethylsulfanyl)phenyl]thiourea](/img/structure/B2583906.png)

![2-benzyl-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2583908.png)
![ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2583909.png)

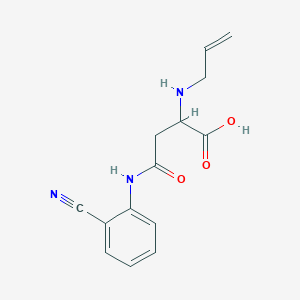
![2-{8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B2583914.png)
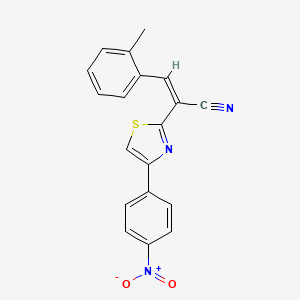

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2583919.png)
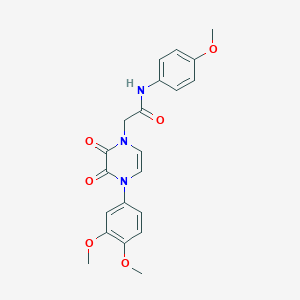
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide](/img/structure/B2583927.png)